molecular formula C21H29N3O2 B8609429 (1~{S})-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxidanylidene-1~{H}-isoindole-4-carboxamide

(1~{S})-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxidanylidene-1~{H}-isoindole-4-carboxamide

Cat. No. B8609429
M. Wt: 355.5 g/mol
InChI Key: OYGLTKXMFGWXJT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765972B2

Procedure details

To a suspension of 1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide (60 mg, 0.19 mmol) in dichloromethane (2 mL) cyclohexanone (147 mg, 0.28 mmol) sodium acetate (32 mg, 0.38 mmol) and methanol (0.3 mL) were added. The resulted solution was stirred at room temperature for 5 hours. Then sodium cyanoborohydride was added and the mixture was stirred overnight. The solvents were removed under reduce pressure and the residue was dissolved in dichloromethane and washed twice with water. The organic phase was dried over anhydrous sodium sulfate and concentrated in vacuo and the residue was purified by flash chromatography (dichloromethane/methanol: 95:5) to give the title compound.
Name
1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([NH2:13])=[O:12])[C:5]=2[C:4](=[O:14])[N:3]1[CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.ClCCl.C([BH3-])#N.[Na+]>CO>[CH:5]1([N:18]2[CH2:19][CH2:20][CH:15]([N:3]3[C:4](=[O:14])[C:5]4[C:6]([C:11]([NH2:13])=[O:12])=[CH:7][CH:8]=[CH:9][C:10]=4[CH:2]3[CH3:1])[CH2:16][CH2:17]2)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1 |f:2.3|

Inputs

Step One
Name
1-methyl-3-oxo-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindole-4-carboxamide
Quantity
60 mg
Type
reactant
Smiles
CC1N(C(C=2C(=CC=CC12)C(=O)N)=O)C1CCNCC1
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulted solution was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvents were removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (dichloromethane/methanol: 95:5)

Outcomes

Product
Details
Reaction Time
5 h
Name
title compound
Type
product
Smiles
C1(CCCCC1)N1CCC(CC1)N1C(C=2C=CC=C(C2C1=O)C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.